molecular formula C13H19NO3S B2869427 Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate CAS No. 557777-07-8

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate

Cat. No.: B2869427
CAS No.: 557777-07-8
M. Wt: 269.36
InChI Key: PDGDGEIONXPJAB-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thiophene ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically use automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the ester or amide groups, potentially using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, known for its aromatic properties and wide range of applications.

    2,3,4-Trisubstituted thiophenes: Compounds with similar substitution patterns, used in various chemical and biological studies.

    Pivalamido derivatives: Compounds containing the pivalamido group, known for their stability and unique chemical properties.

Uniqueness

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the pivalamido group and the carboxylate ester makes it a versatile compound for various applications, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7-8(2)18-10(9(7)11(15)17-6)14-12(16)13(3,4)5/h1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGDGEIONXPJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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